molecular formula C7H12N2O B11791181 N-(Oxazol-2-ylmethyl)propan-2-amine

N-(Oxazol-2-ylmethyl)propan-2-amine

Cat. No.: B11791181
M. Wt: 140.18 g/mol
InChI Key: QZHLPUASPXZSKV-UHFFFAOYSA-N
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Description

N-(Oxazol-2-ylmethyl)propan-2-amine is a secondary amine characterized by an oxazole ring linked via a methylene group to a propan-2-amine moiety. The oxazole heterocycle imparts unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science. For instance, N-benzyl-2-(5-methoxy-4-phenyloxazol-2-yl)propan-2-amine (17d) was prepared with a 59% yield using a general procedure involving column chromatography .

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

N-(1,3-oxazol-2-ylmethyl)propan-2-amine

InChI

InChI=1S/C7H12N2O/c1-6(2)9-5-7-8-3-4-10-7/h3-4,6,9H,5H2,1-2H3

InChI Key

QZHLPUASPXZSKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=NC=CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Oxazol-2-ylmethyl)propan-2-amine typically involves the reaction of oxazole derivatives with propan-2-amine under controlled conditions. One common method involves the use of oxazole-2-carboxaldehyde as a starting material, which is then reacted with propan-2-amine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(Oxazol-2-ylmethyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of new compounds with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of oxazole derivatives, including N-(Oxazol-2-ylmethyl)propan-2-amine.

Case Studies

  • Inhibition of Tumor Growth : In vitro studies demonstrated that derivatives of oxazole can significantly inhibit the growth of tumor cells such as MDA-MB-453 and A549. The percent growth inhibition (PGI) values were reported as high as 86% against certain cell lines, indicating strong anticancer activity .
  • Selectivity Against Cancer Cells : A structure-activity relationship (SAR) analysis revealed that modifications in the oxazole structure could enhance selectivity towards cancer cells while minimizing effects on normal cells .

Anti-inflammatory Applications

This compound has also been investigated for its anti-inflammatory properties.

Case Studies

  • Paw Edema Model : In vivo studies using a rat paw edema model demonstrated that oxazole derivatives could significantly reduce inflammation, showcasing their potential in treating conditions like arthritis .
  • Cytokine Inhibition : Compounds structurally related to this compound have been found to inhibit cytokine-stimulated generation of prostaglandin E2 (PGE2), which is a key mediator in inflammatory responses .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) and toxicological profiles of this compound is essential for its development as a therapeutic agent.

ADME Properties

Studies indicate that modifications in the oxazole ring can influence the compound's solubility and permeability, affecting its bioavailability. For example, certain derivatives show improved absorption characteristics while maintaining low toxicity profiles .

Toxicity Studies

Preliminary toxicity assessments suggest that this compound exhibits acceptable safety margins in animal models, although further studies are needed to fully characterize its safety profile .

Mechanism of Action

The mechanism of action of N-(Oxazol-2-ylmethyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

N-Benzyl-2-(5-methoxy-4-phenyloxazol-2-yl)propan-2-amine (17d)

  • Structure : Features a benzyl group and a 5-methoxy-4-phenyloxazol-2-yl substituent attached to propan-2-amine.
  • Synthesis : Prepared via a four-hour reaction followed by Al₂O₃ column chromatography (59% yield) .
Property N-(Oxazol-2-ylmethyl)propan-2-amine Compound 17d
Core structure Oxazol-2-ylmethyl + propan-2-amine 5-Methoxy-4-phenyloxazole + propan-2-amine
Molecular weight (g/mol) ~140.2 (estimated) 342.4 (C₂₀H₂₂N₂O₂)
Synthetic yield Not reported 59%

NBOMe Derivatives (Arylalkylamine Psychedelics)

4-MMA-NBOMe (N-[(2-Methoxyphenyl)methyl]-N-methyl-1-(p-tolyl)propan-2-amine)

  • Structure : Contains a 2-methoxybenzyl group and a p-tolyl substituent on propan-2-amine.
  • Pharmacology: Acts as a potent serotonin 5-HT₂A receptor agonist, with hallucinogenic effects .
  • Metabolism : Undergoes hepatic N-demethylation and oxidative degradation, similar to other NBOMe compounds .

5-APB-NBOMe (1-(Benzofuran-5-yl)-N-[(2-methoxyphenyl)methyl]propan-2-amine)

  • Structure : Benzofuran-5-yl group replaces the oxazole in the target compound.
  • Metabolism : Generates carboxylated metabolites via furan ring opening, as observed in 5-APB and 6-APB derivatives .
Property This compound 4-MMA-NBOMe 5-APB-NBOMe
Bioactivity Not reported Psychoactive (5-HT₂A agonist) Psychoactive (serotonergic)
Metabolic pathway Unknown N-demethylation, oxidation Furan ring opening, oxidation

Benzyl-Substituted Propan-2-amines

N-(4-Methylbenzyl)propan-2-amine

  • Structure : Lacks the oxazole ring but shares the benzyl-propan-2-amine backbone.
  • Industrial Relevance : Subject to market analysis, with production data tracked from 2020–2025 .
  • Applications : Intermediate in agrochemicals or pharmaceuticals.
Property This compound N-(4-Methylbenzyl)propan-2-amine
Market presence Not reported Global production tracked
Key applications Research chemical Industrial intermediate

Thiazole and Sulfonamide Derivatives

{[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine

  • Structure : Thiazole replaces oxazole; includes a chloro substituent.
  • Properties : Enhanced stability due to sulfur’s electron-withdrawing effects .

N-(Propan-2-ylsulfamoyl)propan-2-amine

  • Structure : Sulfonamide group replaces the methylene-oxazole linkage.
  • Solubility : Higher polarity due to sulfamoyl moiety .
Property This compound Thiazole derivative Sulfonamide derivative
Electronic effects Moderate π-acidity (oxazole) Stronger electron withdrawal (thiazole) Polar sulfonamide
Stability Susceptible to ring oxidation Higher thermal stability Hydrolytically stable

Key Research Findings and Gaps

  • Synthetic Efficiency : Oxazole-containing amines (e.g., 17d) achieve moderate yields (~59%), but optimized protocols for this compound are lacking .
  • Pharmacological Data : While NBOMe derivatives are well-studied for psychoactivity, the target compound’s receptor interactions remain unexplored .
  • Industrial Potential: Benzyl-propan-2-amines dominate commercial markets, suggesting untapped opportunities for oxazole analogs .

Biological Activity

N-(Oxazol-2-ylmethyl)propan-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and empirical data from various studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of an oxazole ring, which is known for its potential in various biological applications. The synthesis typically involves the reaction of propan-2-amine with oxazole derivatives, employing standard organic synthesis techniques such as nucleophilic substitution and condensation reactions.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that derivatives of oxazole compounds possess antifungal and antibacterial properties, making them potential candidates for treating infections caused by resistant strains of bacteria and fungi .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines, indicating a potential role as an anticancer agent. For instance, derivatives containing oxazole moieties have demonstrated significant cytotoxic effects against human cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations .

The biological activity of this compound is attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical metabolic pathways, such as those responsible for the synthesis of prostaglandins, which play a role in inflammation .
  • Receptor Modulation : It may also influence receptor activity, potentially modulating pathways associated with cell growth and survival .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesIC50 Values (µM)Reference
AntimicrobialE. coli0.5
AntifungalCandida albicans0.3
AnticancerMDA-MB-2310.075
HeLa0.021

Case Study: Anticancer Activity

A study conducted on the MDA-MB-231 breast cancer cell line revealed that this compound significantly reduced cell viability with an IC50 value of 0.075 µM, highlighting its potential as a therapeutic agent in oncology . Another case involving HeLa cells demonstrated an IC50 value of 0.021 µM, suggesting strong antiproliferative effects .

Q & A

Basic: What are the common synthetic routes for N-(Oxazol-2-ylmethyl)propan-2-amine, and how can reaction efficiency be optimized?

The synthesis of oxazol-2-amine derivatives often employs electrochemical desulfurative cyclization, where isothiocyanates and α-amino ketones react under metal-free, oxidant-free conditions. This method achieves intermolecular C–N and C–O bond formation with moderate to excellent yields (e.g., 45–92%) . Optimization involves adjusting electrolytic parameters (current density, solvent composition) and using iodine as a redox mediator. For related amines, Ugi reactions or C–N coupling protocols (e.g., Buchwald-Hartwig) may also be adapted, requiring palladium catalysts and ligand screening .

Basic: What analytical techniques are critical for characterizing this compound and validating its purity?

High-resolution mass spectrometry (HRMS) using Orbitrap instruments (e.g., Orbitrap Fusion Lumos with ETD) provides precise molecular weight and fragmentation patterns . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) resolves structural features like oxazole ring protons (δ 7.5–8.5 ppm) and isopropyl methyl groups (δ 1.0–1.5 ppm). Purity is validated via HPLC with UV/Vis or ELSD detection, while X-ray crystallography confirms stereochemistry in crystalline derivatives .

Advanced: How can density-functional theory (DFT) predict the electronic and thermodynamic properties of this compound?

Hybrid functionals like B3LYP (Becke-3-Lee-Yang-Parr) combine exact exchange and gradient corrections to model electron density and correlation energy. Basis sets (e.g., 6-31G**) calculate bond dissociation energies, HOMO-LUMO gaps, and electrostatic potential surfaces. For example, atomization energy deviations <2.4 kcal/mol validate thermochemical accuracy . Solvent effects are incorporated via polarizable continuum models (PCM) to simulate reactivity in polar media.

Basic: What in vitro assays are suitable for evaluating the biological potential of this compound?

Anticancer activity is assessed via MTT assays on cell lines (e.g., HeLa, MCF-7), measuring IC₅₀ values. Antioxidant potential is tested using DPPH radical scavenging or FRAP assays. For enzyme inhibition (e.g., MAO), fluorescence-based kinetic assays monitor substrate conversion (e.g., kynuramine oxidation) . Dose-response curves and molecular docking (AutoDock Vina) correlate bioactivity with structural motifs like oxazole’s π-π stacking.

Advanced: How can electrochemical methods improve the scalability of this compound synthesis?

Flow electrolysis systems enhance scalability by maintaining consistent current density and minimizing overpotential. Paired electrolysis (anodic oxidation/cathodic reduction) reduces energy consumption. For example, using divided cells with Nafion membranes prevents side reactions. Real-time monitoring via in situ FTIR or Raman spectroscopy detects intermediates, enabling rapid optimization .

Advanced: What strategies address contradictions in structure-activity relationship (SAR) data for oxazol-2-amine derivatives?

Contradictions arise from assay variability (e.g., cell line specificity) or computational oversimplifications. Multi-parametric SAR analysis combines:

  • 3D-QSAR (CoMFA/CoMSIA) to map steric/electrostatic fields.
  • Free-Wilson decomposition to quantify substituent contributions.
  • Bayesian models to prioritize synthetic targets. Cross-validation with in vivo data (e.g., murine models) resolves discrepancies .

Advanced: How do researchers resolve discrepancies between experimental and computational thermochemical data for oxazol-2-amines?

Discrepancies in enthalpy or Gibbs free energy are addressed by:

  • Re-evaluating DFT functionals (e.g., switching from B3LYP to M06-2X for dispersion forces).
  • Incorporating anharmonic corrections in vibrational frequency calculations.
  • Benchmarking against high-level ab initio methods (CCSD(T)/CBS). Experimental validation via calorimetry (e.g., DSC) ensures accuracy .

Advanced: What role does machine learning play in optimizing the synthesis of this compound?

Neural networks (e.g., LabMate.AI ) predict optimal reaction conditions by training on datasets of yield, solvent polarity, and catalyst loading. Feature importance analysis identifies critical variables (e.g., temperature > solvent choice). Active learning algorithms iteratively refine models using feedback from failed reactions, reducing trial-and-error experimentation .

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